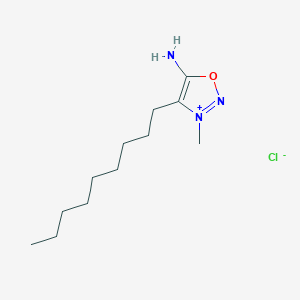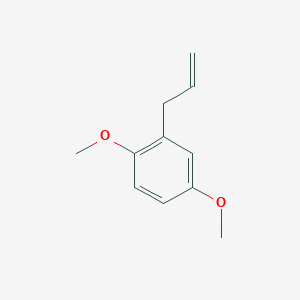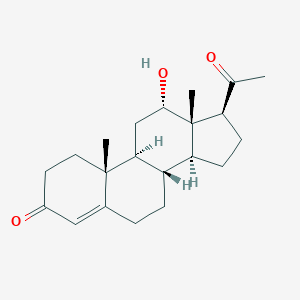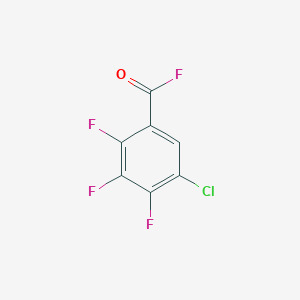
5-Chloro-2,3,4-trifluorobenzoyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2,3,4-trifluorobenzoyl fluoride (CTFBF) is a fluorinated benzoyl halide that has been widely used in scientific research as a reactive intermediate and a building block for the synthesis of various compounds. CTFBF is a colorless liquid with a boiling point of 159-160°C and a molecular weight of 236.53 g/mol.
Mécanisme D'action
The mechanism of action of 5-Chloro-2,3,4-trifluorobenzoyl fluoride is based on its ability to react with nucleophiles. The reaction between 5-Chloro-2,3,4-trifluorobenzoyl fluoride and a nucleophile involves the formation of a covalent bond between the carbonyl carbon of 5-Chloro-2,3,4-trifluorobenzoyl fluoride and the nucleophilic atom of the nucleophile. The reaction is typically catalyzed by a base, such as triethylamine, which facilitates the deprotonation of the nucleophile and enhances its reactivity.
Effets Biochimiques Et Physiologiques
5-Chloro-2,3,4-trifluorobenzoyl fluoride has not been extensively studied for its biochemical and physiological effects. However, it is known that 5-Chloro-2,3,4-trifluorobenzoyl fluoride can react with biological molecules, such as amino acids and proteins, to form covalent adducts. The formation of these adducts can alter the structure and function of the biological molecules, leading to potential toxicity and adverse effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-Chloro-2,3,4-trifluorobenzoyl fluoride in lab experiments include its versatility, efficiency, and cost-effectiveness. 5-Chloro-2,3,4-trifluorobenzoyl fluoride can react with a variety of nucleophiles to form new compounds with diverse structures and properties. The synthesis method is simple, efficient, and cost-effective, making 5-Chloro-2,3,4-trifluorobenzoyl fluoride a readily available compound for scientific research.
The limitations of using 5-Chloro-2,3,4-trifluorobenzoyl fluoride in lab experiments include its potential toxicity and adverse effects. 5-Chloro-2,3,4-trifluorobenzoyl fluoride can react with biological molecules to form covalent adducts, leading to potential toxicity and adverse effects. Therefore, caution should be exercised when handling 5-Chloro-2,3,4-trifluorobenzoyl fluoride, and appropriate safety measures should be taken.
Orientations Futures
There are several future directions for the use of 5-Chloro-2,3,4-trifluorobenzoyl fluoride in scientific research. One direction is the development of new synthetic methods using 5-Chloro-2,3,4-trifluorobenzoyl fluoride as a building block. Another direction is the exploration of 5-Chloro-2,3,4-trifluorobenzoyl fluoride's potential as a tool for the modification of biological molecules, such as proteins and nucleic acids. Additionally, the development of new applications for 5-Chloro-2,3,4-trifluorobenzoyl fluoride in material science and medicinal chemistry is an area of active research. Finally, the investigation of the potential toxicity and adverse effects of 5-Chloro-2,3,4-trifluorobenzoyl fluoride is an important direction for future research.
Méthodes De Synthèse
5-Chloro-2,3,4-trifluorobenzoyl fluoride can be synthesized by the reaction of 5-chloro-2,3,4-trifluorobenzoic acid with thionyl fluoride in the presence of triethylamine. The reaction proceeds smoothly at room temperature and yields a high purity product. The synthesis method is simple, efficient, and cost-effective, making 5-Chloro-2,3,4-trifluorobenzoyl fluoride a readily available compound for scientific research.
Applications De Recherche Scientifique
5-Chloro-2,3,4-trifluorobenzoyl fluoride has been widely used in scientific research as a reactive intermediate and a building block for the synthesis of various compounds. 5-Chloro-2,3,4-trifluorobenzoyl fluoride can react with a variety of nucleophiles, such as amines, alcohols, and thiols, to form new compounds with diverse structures and properties. The versatility of 5-Chloro-2,3,4-trifluorobenzoyl fluoride has made it a valuable tool in organic synthesis, medicinal chemistry, and material science.
Propriétés
Numéro CAS |
101513-69-3 |
|---|---|
Nom du produit |
5-Chloro-2,3,4-trifluorobenzoyl fluoride |
Formule moléculaire |
C7HClF4O |
Poids moléculaire |
212.53 g/mol |
Nom IUPAC |
5-chloro-2,3,4-trifluorobenzoyl fluoride |
InChI |
InChI=1S/C7HClF4O/c8-3-1-2(7(12)13)4(9)6(11)5(3)10/h1H |
Clé InChI |
HDPODBQAFOAFJY-UHFFFAOYSA-N |
SMILES |
C1=C(C(=C(C(=C1Cl)F)F)F)C(=O)F |
SMILES canonique |
C1=C(C(=C(C(=C1Cl)F)F)F)C(=O)F |
Synonymes |
Benzoyl fluoride, 5-chloro-2,3,4-trifluoro- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




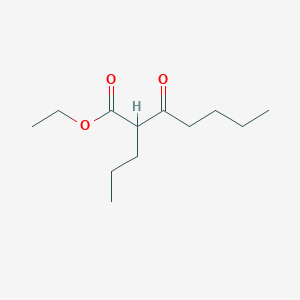



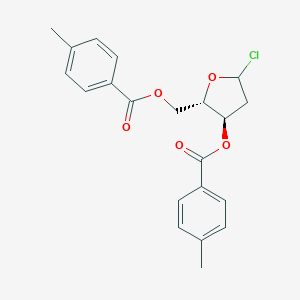

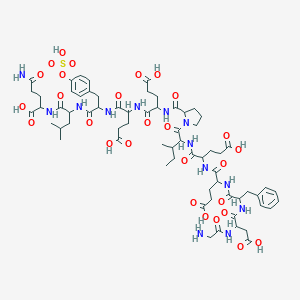

![7H-pyrrolo[3,2-f]quinoxaline](/img/structure/B26273.png)

